molecular formula C19H22BrN3O2 B11339013 2-(4-Bromophenoxy)-1-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}ethanone

2-(4-Bromophenoxy)-1-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}ethanone

Cat. No.: B11339013
M. Wt: 404.3 g/mol
InChI Key: DSYDHTGARURISU-UHFFFAOYSA-N
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Description

2-(4-Bromophenoxy)-1-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}ethanone is a complex organic compound that features a bromophenoxy group, a pyridinyl group, and a piperazinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenoxy)-1-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}ethanone typically involves multiple steps. One common method starts with the preparation of the bromophenoxy intermediate, which is then reacted with a piperazinyl derivative under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon or copper iodide to facilitate the coupling reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenoxy)-1-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction typically produces a more saturated compound .

Scientific Research Applications

2-(4-Bromophenoxy)-1-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Bromophenoxy)-1-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}ethanone involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Bromophenoxy)-1-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}ethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H22BrN3O2

Molecular Weight

404.3 g/mol

IUPAC Name

2-(4-bromophenoxy)-1-[4-(2-pyridin-2-ylethyl)piperazin-1-yl]ethanone

InChI

InChI=1S/C19H22BrN3O2/c20-16-4-6-18(7-5-16)25-15-19(24)23-13-11-22(12-14-23)10-8-17-3-1-2-9-21-17/h1-7,9H,8,10-15H2

InChI Key

DSYDHTGARURISU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCC2=CC=CC=N2)C(=O)COC3=CC=C(C=C3)Br

Origin of Product

United States

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